

# Spectral Analysis of 3,3-Dimethoxypropanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,3-dimethoxypropanoic Acid

Cat. No.: B1279342

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This technical guide provides a comprehensive overview of the spectral data for **3,3-dimethoxypropanoic acid** (CAS No. 6191-98-6), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this document presents a combination of predicted and inferred data for Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

## Spectral Data Summary

The following tables summarize the predicted and expected spectral data for **3,3-dimethoxypropanoic acid**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted <sup>1</sup>H NMR spectrum of **3,3-dimethoxypropanoic acid** in a standard deuterated solvent, such as CDCl<sub>3</sub>, is expected to show four distinct signals.

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~4.8	Triplet	1H	-CH(OCH <sub>3</sub> ) <sub>2</sub>
~3.4	Singlet	6H	-OCH <sub>3</sub>
~2.7	Doublet	2H	-CH <sub>2</sub> -

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted <sup>13</sup>C NMR spectrum will display four signals corresponding to the four unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) [ppm]	Assignment
~175	-COOH
~102	-CH(OCH <sub>3</sub> ) <sub>2</sub>
~54	-OCH <sub>3</sub>
~40	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The IR spectrum of **3,3-dimethoxypropanoic acid** is characterized by the absorptions of its carboxylic acid and acetal functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
2950-2850	Medium	C-H stretch (Alkyl)
~1710	Strong	C=O stretch (Carboxylic acid)
1200-1000	Strong	C-O stretch (Acetal)

## Mass Spectrometry (MS)

The mass spectrum of **3,3-dimethoxypropanoic acid**, likely obtained through electrospray ionization (ESI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the related methyl ester suggests key losses.

m/z	Proposed Fragment
135	$[\text{M}+\text{H}]^+$
133	$[\text{M}-\text{H}]^-$
103	$[\text{M} - \text{OCH}_3]^+$
75	$[\text{CH}(\text{OCH}_3)_2]^+$
59	$[\text{COOCH}_3]^+$ (from rearrangement)
45	$[\text{COOH}]^+$

## Experimental Protocols

The following are general methodologies for acquiring the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3,3-dimethoxypropanoic acid** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.

## Infrared (IR) Spectroscopy

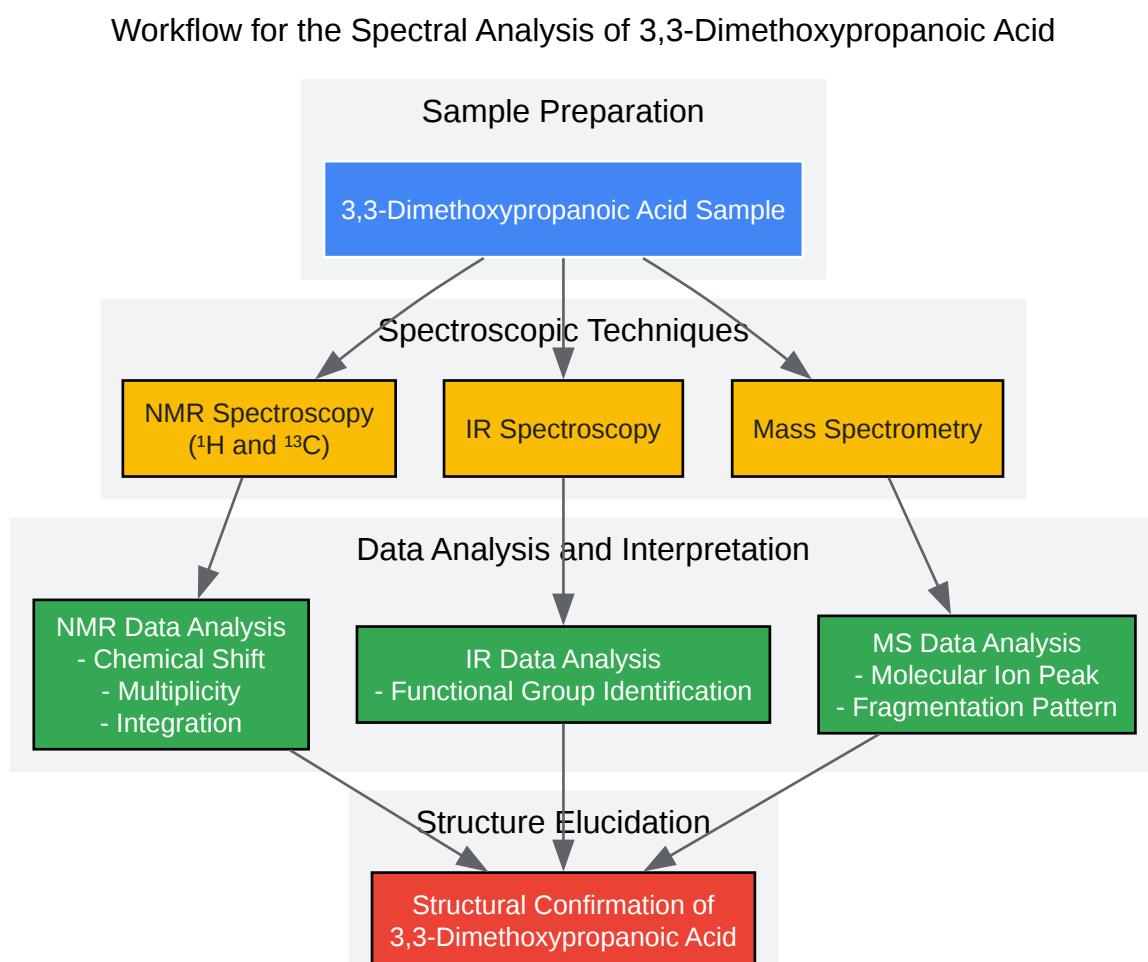
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid, a thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the compound can be dissolved in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) and the spectrum recorded in a solution cell. The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral data can be acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography (LC). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

## Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **3,3-dimethoxypropanoic acid**.



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Caption: Logical workflow for the spectral analysis of **3,3-dimethoxypropanoic acid**.

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